3-(4-Bromo-2-fluoro-phenoxy)propanenitrile

Description

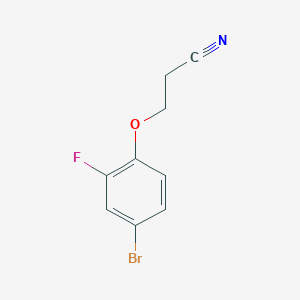

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrFNO |

|---|---|

Molecular Weight |

244.06 g/mol |

IUPAC Name |

3-(4-bromo-2-fluorophenoxy)propanenitrile |

InChI |

InChI=1S/C9H7BrFNO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,5H2 |

InChI Key |

GSLDGQGPBPTOQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCCC#N |

Origin of Product |

United States |

Significance and Emerging Research Trajectories of Halogenated Phenoxypropanenitrile Derivatives

The study of halogenated phenoxypropanenitrile derivatives is driven by the well-established role of halogenation in modulating the physicochemical and biological properties of organic compounds. The introduction of halogen atoms into a molecular scaffold can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org

The phenoxy group itself is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov The ether linkage provides conformational flexibility, which can be crucial for optimal interaction with protein binding sites.

The propanenitrile functional group and its unsaturated analog, acrylonitrile (B1666552), are also versatile components in the design of bioactive molecules. Derivatives containing these moieties have been investigated for a range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.govresearchgate.net

Emerging research trajectories for compounds structurally similar to 3-(4-bromo-2-fluoro-phenoxy)propanenitrile often involve their use as key intermediates in the synthesis of more complex molecules. For instance, related structures like 4-bromo-2-fluorobenzonitrile serve as crucial precursors for a variety of Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and drugs targeting the central nervous system (CNS). nbinno.com The unique electronic properties conferred by the bromo and fluoro substituents can be exploited in various cross-coupling reactions to build intricate molecular architectures. nbinno.com Therefore, research on halogenated phenoxypropanenitrile derivatives is likely to continue focusing on the synthesis of novel therapeutic agents and functional materials.

Comprehensive Spectroscopic and Structural Characterization of 3 4 Bromo 2 Fluoro Phenoxy Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Detailed experimental data for the 1H NMR, 13C NMR, and 19F NMR spectra of 3-(4-Bromo-2-fluoro-phenoxy)propanenitrile, including chemical shifts, coupling constants, and multiplicities, are not available in published research. Furthermore, no two-dimensional NMR studies (COSY, HSQC, HMBC, NOESY) essential for the complete structural assignment of this specific molecule have been reported.

Specific 1H NMR spectral data, which would provide information on the chemical environment of the protons in the molecule, could not be found.

The 13C NMR spectrum, which would reveal the number and types of carbon atoms, is not documented in available resources.

Information regarding the 19F NMR spectroscopy, crucial for analyzing the fluorine atom's environment within the molecule, is not available.

No data from 2D NMR experiments, which are instrumental in establishing the connectivity and spatial relationships between atoms in the molecule, have been published.

Vibrational Spectroscopy Applications for Functional Group Identification

Specific FT-IR spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, could not be located in the searched databases and literature.

Raman Spectroscopy for Molecular Fingerprinting

There is no publicly available research detailing the Raman spectrum of this compound. Such a study would be invaluable for identifying the characteristic vibrational modes of the molecule, providing a unique "fingerprint" for its identification and analysis. The Raman shifts would elucidate the vibrations of the substituted benzene ring, the C-Br and C-F bonds, the ether linkage, and the propanenitrile chain, offering insights into the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

Detailed experimental data from high-resolution mass spectrometry for this compound has not been reported. HRMS analysis is crucial for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio. This technique would definitively establish the molecular formula of the compound and aid in the structural elucidation of any fragmentation patterns.

X-ray Diffraction Crystallography for Solid-State Structure Determination

A crystallographic study of this compound using X-ray diffraction has not been published. This powerful analytical method is essential for determining the precise three-dimensional arrangement of atoms in the solid state. Such an analysis would reveal critical information about bond lengths, bond angles, and intermolecular interactions, providing a definitive understanding of its crystal packing and molecular geometry.

Advanced Spectroscopic Techniques and Their Interpretations in Conformational Analysis

There is a lack of research applying advanced spectroscopic techniques to investigate the conformational analysis of this compound. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy or computational modeling could provide significant insights into the rotational barriers and preferred conformations of the molecule, particularly concerning the phenoxy-propanenitrile linkage.

Computational and Theoretical Investigations of 3 4 Bromo 2 Fluoro Phenoxy Propanenitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). This information is crucial for predicting a molecule's physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. tci-thaijo.org A key application of DFT is geometry optimization, a process that determines the lowest energy, and therefore most stable, conformation of a molecule. nih.gov For 3-(4-Bromo-2-fluoro-phenoxy)propanenitrile, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

This optimization would be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.netresearchgate.net The outcome of this process is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's 3D structure.

| Bond | Predicted Length (Å) |

|---|---|

| C-Br | 1.895 |

| C-F | 1.352 |

| C-O (Aromatic) | 1.370 |

| O-C (Ether) | 1.430 |

| C≡N | 1.154 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies greater kinetic stability and lower chemical reactivity. researchgate.net These energies are calculated using the optimized geometry from DFT. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution across a molecule. bhu.ac.in It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. bhu.ac.in Regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. bhu.ac.in Neutral regions are often colored green.

For this compound, an ESP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen of the ether linkage due to the lone pairs of electrons. The hydrogen atoms would exhibit positive potential. This analysis is invaluable for predicting how the molecule will interact with other molecules and its potential sites for intermolecular interactions. tci-thaijo.org

Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict the molecule's infrared (IR) and Raman spectra. researchgate.net These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule.

The computed vibrational wavenumbers can be compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov This comparison helps to confirm the molecular structure and allows for a detailed assignment of the observed spectral bands to specific atomic motions, such as stretching, bending, and torsional vibrations. researchgate.net Often, calculated frequencies are scaled by a specific factor to correct for approximations in the computational method and to achieve better agreement with experimental results.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

In Silico Prediction of Chemical Reactivity Descriptors

The energies of the frontier molecular orbitals (HOMO and LUMO) obtained from DFT calculations are used to determine a range of global chemical reactivity descriptors. tci-thaijo.orgresearchgate.net These descriptors quantify the reactivity and stability of the molecule.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ²/2η.

These descriptors provide a quantitative framework for predicting the chemical behavior of this compound without the need for experimental synthesis and testing. researchgate.net

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Electronegativity (χ) | (I+A)/2 | 4.025 |

| Chemical Hardness (η) | (I-A)/2 | 2.825 |

| Chemical Softness (S) | 1/η | 0.354 |

| Electrophilicity Index (ω) | χ²/2η | 2.863 |

Ligand-Protein Docking Simulations for Potential Biological Target Interaction Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Preparation of the Ligand and Protein Structures: The three-dimensional structure of this compound would be generated and optimized. Similarly, the 3D structure of a target protein of interest would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose.

Analysis of Results: The results would identify the most stable binding poses and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Studies on structurally related compounds can offer insights into potential targets. For instance, derivatives of 4-amino-2-fluorophenoxy have been investigated as inhibitors of c-Met kinase, a protein involved in cell proliferation and migration. nih.govresearchgate.net Docking simulations of these related compounds have helped to understand the molecular features that contribute to high inhibitory activity. nih.govresearchgate.net

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics applies computational methods to solve chemical problems, while Quantitative Structure-Property Relationship (QSPR) modeling is a technique used to predict the physicochemical and biological properties of compounds based on their molecular structure.

For this compound, QSPR models could be developed to predict a range of properties, including:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and melting point.

Pharmacokinetic Properties (ADME): Absorption, distribution, metabolism, and excretion.

Toxicity: Predicting potential adverse effects.

The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: Numerical values that describe the chemical structure of the molecules (descriptors) are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property. The model's predictive power is then validated using an external set of compounds.

While no specific QSPR models for this compound were identified, research on similar fluorinated aromatic compounds has successfully employed these methods to predict biological activities and properties. nih.gov For example, a study on c-Met kinase inhibitors used Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression with topological vectors to develop predictive models for their biological activities. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be generated from cheminformatics and QSPR studies for this compound.

| Property | Predicted Value | Method |

| Molecular Weight | 244.06 g/mol | Calculation |

| LogP | 2.5 | QSPR Model |

| Aqueous Solubility | -3.2 (logS) | QSPR Model |

| Polar Surface Area | 43.1 Ų | Calculation |

| Number of H-Bond Donors | 0 | Calculation |

| Number of H-Bond Acceptors | 2 | Calculation |

Mechanistic Biological Investigations of 3 4 Bromo 2 Fluoro Phenoxy Propanenitrile

Cellular Pathway Modulation and Signaling Interferences

Information regarding the modulation of cellular pathways or interference with signaling cascades by 3-(4-Bromo-2-fluoro-phenoxy)propanenitrile is not available in the public domain. Research has yet to elucidate whether this compound affects specific cellular signaling mechanisms.

Elucidation of Biochemical Mechanisms of Action at the Molecular Level

The precise biochemical mechanisms of action for this compound at the molecular level remain uninvestigated in published studies. Consequently, a detailed understanding of how this compound may exert biological effects is not yet available.

Structure-Based Drug Design (SBDD) Approaches Informed by Mechanistic Data

As there is no available mechanistic data for this compound, there are no reports of structure-based drug design approaches being utilized for its development or optimization. SBDD is contingent on understanding the molecular interactions between a compound and its biological target, information which is currently lacking.

Broader Academic and Industrial Significance of 3 4 Bromo 2 Fluoro Phenoxy Propanenitrile

Emerging Applications in Medicinal Chemistry and Drug Discovery Beyond Specific Clinical Data

In the realm of medicinal chemistry, 3-(4-bromo-2-fluoro-phenoxy)propanenitrile is recognized as a valuable building block for the synthesis of novel therapeutic agents. The presence of both bromine and fluorine atoms on the aromatic ring, along with the reactive nitrile group, offers multiple avenues for chemical modification and the introduction of diverse pharmacophores.

The fluorophenoxy moiety is a common feature in many pharmaceuticals, known to enhance metabolic stability and binding affinity to biological targets. The strategic placement of a fluorine atom can significantly alter the electronic properties of the molecule, influencing its acidity, basicity, and lipophilicity, which are critical parameters in drug design.

The bromo-substituent on the phenyl ring is particularly useful for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the attachment of other cyclic or acyclic fragments, enabling the exploration of a vast chemical space in the quest for new drug candidates. For instance, structurally related compounds like 4-bromo-3-fluorobenzonitrile (B163030) are employed as molecular scaffolds for active pharmaceutical ingredients (APIs). ossila.com

The propanenitrile side chain can also be chemically transformed into other functional groups, such as carboxylic acids, amines, or amides, further expanding the synthetic possibilities. This versatility makes this compound a promising starting material for the development of compounds targeting a range of diseases, potentially including inflammatory conditions and neurological disorders. chemimpex.com

Table 1: Potential Therapeutic Areas for Derivatives of this compound

| Therapeutic Area | Rationale for Potential Application |

| Oncology | The fluorophenoxy group is present in some anti-cancer drugs, contributing to their efficacy. |

| Neurology | Halogenated compounds are explored for their potential to modulate neurological pathways. chemimpex.com |

| Anti-inflammatory | The core structure can be elaborated to design molecules that inhibit inflammatory mediators. chemimpex.com |

Relevance in Agrochemical Research and Development as a Potential Active Ingredient

The agrochemical industry is another sector where this compound and its derivatives could have a significant impact. Halogenated aromatic compounds are a well-established class of active ingredients in many pesticides, including herbicides, insecticides, and fungicides. The presence of halogen atoms often enhances the biological activity and metabolic stability of these molecules in the environment.

The 4-bromo-2-fluorophenoxy moiety, in particular, is found in some commercial pesticides. For example, the organophosphate insecticide profenofos (B124560) contains a 4-bromo-2-chlorophenyl group, highlighting the utility of halogenated phenyl rings in pest control. nih.gov The combination of bromine and fluorine in this compound could lead to the development of new agrochemicals with unique modes of action or improved efficacy against resistant pest populations.

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Potential Role of the Molecular Scaffold |

| Herbicides | The phenoxypropionate class of herbicides is well-known, and this compound could serve as a basis for new analogues. |

| Insecticides | The halogenated phenyl ring is a key feature in many synthetic pyrethroids and other classes of insecticides. google.com |

| Fungicides | The core structure could be modified to create novel fungicides targeting specific fungal pathogens in crops. |

Materials Science Applications and Polymer Chemistry

In the field of materials science, fluorinated aromatic compounds are highly sought after for the synthesis of high-performance polymers with desirable properties such as thermal stability, chemical resistance, and low dielectric constants. The incorporation of fluorine atoms into a polymer backbone can significantly enhance its performance characteristics.

The structure of this compound makes it a potential monomer or a precursor to monomers for the synthesis of specialty polymers. For instance, the nitrile group could be polymerized or copolymerized to form polyacrylonitrile-based materials with modified properties due to the presence of the bulky and halogenated aromatic side group.

Alternatively, the bromine atom could be used as a handle to incorporate the molecule into a polymer chain via cross-coupling reactions, leading to the formation of novel polyarylethers or other advanced polymer architectures. The resulting polymers could find applications in the electronics industry as insulating materials, in the aerospace sector due to their potential for high thermal stability, or in the production of specialty membranes with tailored separation properties. The synthesis of fluoro-polyetherimides from fluorinated dianhydrides and diamines has been shown to yield polymers with excellent electrical properties and thermo-oxidative stability. scilit.com

Table 3: Potential Polymer Types and Applications from this compound

| Polymer Type | Potential Application | Key Contributing Feature |

| Polyacrylonitrile Copolymers | Specialty fibers, membranes | Nitrile group, bulky halogenated side chain |

| Polyarylethers | High-performance plastics, insulators | Bromo and fluoro groups for synthesis and properties |

| Fluorinated Polymers | Low dielectric constant materials | Fluorine content |

Intellectual Property and Patent Landscape Analysis for Strategic Development

The intellectual property landscape surrounding this compound and its derivatives is a critical aspect for any strategic development in its application. A review of the patent literature reveals that while patents specifically claiming this exact molecule may be limited, there is a significant number of patents covering the synthesis and use of structurally related halogenated benzonitriles and phenoxypropanenitriles as intermediates in the production of pharmaceuticals and agrochemicals.

For example, patents exist for the synthesis of intermediates like 4-bromo-2-fluorobenzonitrile, which is then used to create more complex molecules with potential therapeutic applications. googleapis.com This indicates a strong interest from chemical and pharmaceutical companies in securing intellectual property rights for novel synthetic routes and new chemical entities derived from such building blocks.

Any organization looking to develop products based on this compound would need to carefully navigate this patent landscape. Key areas for potential patent protection would include:

Novel and efficient synthetic methods for the production of this compound itself.

New derivatives of the compound with demonstrated biological activity in medicinal or agrochemical applications.

The formulation and application of these new derivatives as pharmaceuticals or crop protection agents.

The synthesis and composition of new polymers incorporating this molecule as a monomer or a key building block.

A thorough freedom-to-operate analysis would be essential before committing significant resources to research and development in this area. The existing patents on related structures suggest that the field is competitive, but also that there is recognized value in this class of compounds.

Table 4: Key Areas for Intellectual Property in Relation to this compound

| IP Area | Strategic Importance |

| Synthesis Process | Cost-effective and scalable production methods are highly valuable. |

| Novel Derivatives | Composition of matter patents on new molecules offer strong market protection. |

| Formulations and Uses | Patents on how the compounds are delivered and what they are used for can extend market exclusivity. |

| Polymer Compositions | New materials with unique properties can be protected, opening up niche markets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.